REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[CH2:13][C:14]([O:16][CH3:17])=[O:15])([O-])=O.O.O.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>C1COCC1>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[CH2:13][C:14]([O:16][CH3:17])=[O:15] |f:1.2.3,4.5|
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Name
|
|
Quantity
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3.08 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CN(C2=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
6.243 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 50° C. for 5 hours and at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off on a celite pad
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Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CN(C2=CC=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |